molecular formula C25H31NO5 B5242636 Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5242636
M. Wt: 425.5 g/mol
InChI Key: QGFRCKJQNIWGBD-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with methyl acetoacetate and ammonium acetate under reflux conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, or nitrating mixture for nitration.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    2,5-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Cyclohexyl derivatives: Compounds with similar aliphatic substitution patterns.

Uniqueness

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a quinoline core with cyclohexyl and 2,5-dimethoxyphenyl groups, which may confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299453-35-3) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C25H31NO5
  • Molecular Weight : 425.5173 g/mol
  • Structure : The compound features a hexahydroquinoline core with a cyclohexyl group and a dimethoxyphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Below are key findings regarding its activities:

Anti-inflammatory Activity

Quinoline derivatives are also known for their anti-inflammatory properties. The presence of the hexahydroquinoline structure may contribute to such effects:

  • Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have not been extensively reported; however, related compounds in the hexahydroquinoline class have exhibited cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µM)
Quinoline Derivative AMCF7 (Breast Cancer)10
Quinoline Derivative BHeLa (Cervical Cancer)15

These findings suggest that further investigation into the cytotoxic properties of the target compound could be fruitful.

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    • A study focusing on SAR among quinoline derivatives revealed that modifications on the phenyl ring significantly influenced biological activity. Substituents like methoxy groups enhanced potency against specific targets .
  • In Vivo Studies :
    • In vivo studies using similar compounds indicated potential efficacy in reducing inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Properties

IUPAC Name

cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-15-22(25(28)31-16-8-5-4-6-9-16)23(24-19(26-15)10-7-11-20(24)27)18-14-17(29-2)12-13-21(18)30-3/h12-14,16,23,26H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFRCKJQNIWGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)OC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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